molecular formula C3H6OS2 B144620 S,S'-Dimethyl dithiocarbonate CAS No. 868-84-8

S,S'-Dimethyl dithiocarbonate

Cat. No.: B144620
CAS No.: 868-84-8
M. Wt: 122.21 g/mol
InChI Key: IUXMJLLWUTWQFX-UHFFFAOYSA-N
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Description

S,S’-Dimethyl dithiocarbonate is an organic compound with the chemical formula OC(SCH₃)₂. It is a colorless liquid and a methyl ester of dithiocarbonic acid. This compound is a thioester, meaning that an oxygen atom in the compound is replaced by a sulfur atom. It is an analog of dimethyl carbonate, where the two oxygen atoms from the methoxy groups are replaced by sulfur atoms .

Biochemical Analysis

Biochemical Properties

S,S’-Dimethyl dithiocarbonate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a source of methanethiolate (CH3S−), which is involved in alkanethiolation reactions . The compound’s interactions with biomolecules are primarily through its sulfur atoms, which can form bonds with other sulfur-containing compounds or proteins, influencing their structure and function.

Cellular Effects

S,S’-Dimethyl dithiocarbonate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a carbonylating agent allows it to modify proteins and other biomolecules within the cell, leading to changes in their activity and function .

Molecular Mechanism

At the molecular level, S,S’-Dimethyl dithiocarbonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S,S’-Dimethyl dithiocarbonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, depending on its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of S,S’-Dimethyl dithiocarbonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including damage to the gastrointestinal system and respiratory irritation . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

S,S’-Dimethyl dithiocarbonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s presence can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, S,S’-Dimethyl dithiocarbonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

S,S’-Dimethyl dithiocarbonate’s subcellular localization is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: S,S’-Dimethyl dithiocarbonate can be synthesized through the esterification of dithiocarbonic acid with methanethiol. One method involves the reaction of lime nitrogen with carbon disulfide under programmed heating to prepare calcium N-cyanoimido-S,S-dithiocarbonate. This intermediate is then methylated using dimethyl sulfate to produce S,S’-Dimethyl dithiocarbonate .

Industrial Production Methods: The industrial production of S,S’-Dimethyl dithiocarbonate typically involves large-scale synthesis starting from the methylation reaction and ending with the refining process. The product purity can reach up to 99.5%, and the total yield can be as high as 85% .

Chemical Reactions Analysis

Types of Reactions: S,S’-Dimethyl dithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S,S’-Dimethyl dithiocarbonate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: S,S’-Dimethyl dithiocarbonate is unique due to its thioester structure, which imparts different reactivity compared to its oxygen analogs. The presence of sulfur atoms makes it more nucleophilic and reactive in certain chemical transformations .

Properties

IUPAC Name

bis(methylsulfanyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXMJLLWUTWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310491
Record name S,S'-Dimethyl dithiocarbonate
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Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-84-8
Record name S,S-Dimethyl dithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-84-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S'-dimethyl dithiocarbonate
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Record name S,S-Dimethyl dithiocarbonate
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Record name S,S'-Dimethyl dithiocarbonate
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Record name S,S-dimethyl carbonodithioate
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Record name S,S-DIMETHYL CARBONODITHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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